molecular formula C26H27Cl2N3O B236816 (4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione CAS No. 137608-89-0

(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione

Cat. No. B236816
CAS RN: 137608-89-0
M. Wt: 299.24 g/mol
InChI Key: FRSRULZCPKNTDT-ABGYPKBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione, also known as 2'-deoxyguanosine, is a purine nucleoside that is essential for DNA synthesis. It is involved in the formation of the sugar-phosphate backbone of DNA, as well as in the regulation of gene expression.

Mechanism of Action

2'-deoxyguanosine is incorporated into DNA during DNA synthesis, where it forms hydrogen bonds with the complementary nucleotide, cytosine. It also plays a role in the regulation of gene expression, as it can be methylated to form 5-methyl-2'-deoxyguanosine, which is involved in epigenetic modifications of DNA.
Biochemical and Physiological Effects:
2'-deoxyguanosine has several biochemical and physiological effects. It is involved in the formation of the sugar-phosphate backbone of DNA, and is essential for DNA synthesis. It also plays a role in the regulation of gene expression, as mentioned above. In addition, it has been shown to have antioxidant properties and may help protect against oxidative damage to DNA.

Advantages and Limitations for Lab Experiments

One advantage of using 2'-deoxyguanosine in lab experiments is its availability and relatively low cost. It is also a well-studied molecule, with a wealth of information available on its properties and functions. However, one limitation is that it is highly susceptible to oxidation by reactive oxygen species, which can complicate experiments involving oxidative stress.

Future Directions

There are several future directions for research involving 2'-deoxyguanosine. One area of interest is the role of oxidative damage to DNA in aging and disease, and the potential protective effects of 2'-deoxyguanosine. Another area of interest is the use of 2'-deoxyguanosine in the development of new drugs for the treatment of cancer and other diseases. Finally, research is needed to better understand the epigenetic modifications of DNA involving 2'-deoxyguanosine and their potential role in disease.

Synthesis Methods

2'-deoxyguanosine can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of guanine with ribose-5-phosphate, followed by the reduction of the ribose moiety to deoxyribose. Enzymatic synthesis involves the use of enzymes such as nucleoside phosphorylase and purine nucleoside phosphorylase to catalyze the reaction between guanine and deoxyribose-1-phosphate.

Scientific Research Applications

2'-deoxyguanosine is widely used in scientific research, particularly in the fields of molecular biology and biochemistry. It is used as a substrate for DNA polymerases in DNA sequencing and PCR amplification, as well as in studies of DNA repair and replication. It is also used as a marker for oxidative damage to DNA, as it is highly susceptible to oxidation by reactive oxygen species.

properties

CAS RN

137608-89-0

Product Name

(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione

Molecular Formula

C26H27Cl2N3O

Molecular Weight

299.24 g/mol

IUPAC Name

(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione

InChI

InChI=1S/C10H13N5O6/c11-8-13-7(18)6-10(20,14-8)15(9(19)12-6)5-1-3(17)4(2-16)21-5/h3-5,16-17,20H,1-2H2,(H3,11,13,14,18)/t3-,4+,5?,10+/m0/s1

InChI Key

FRSRULZCPKNTDT-ABGYPKBISA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C(=O)N=C3[C@]2(N=C(NC3=O)N)O)CO)O

SMILES

C1C(C(OC1N2C(=O)N=C3C2(N=C(NC3=O)N)O)CO)O

Canonical SMILES

C1C(C(OC1N2C(=O)N=C3C2(N=C(NC3=O)N)O)CO)O

synonyms

4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine
4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine, (4S)-isomer
4-OH-8-O-2'dG

Origin of Product

United States

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